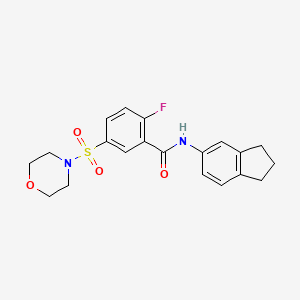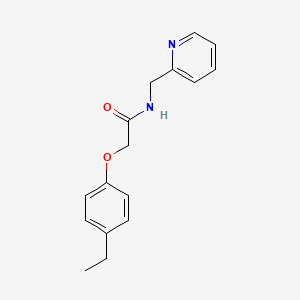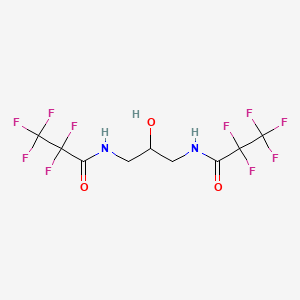
2,7-diamino-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-diamino-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile, commonly known as DAPC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPC is a derivative of chromene, a heterocyclic compound that contains a benzene ring fused to a pyran ring.
作用机制
The mechanism of action of DAPC is not fully understood. However, it is believed that DAPC induces apoptosis in cancer cells by activating the caspase pathway. DAPC also shows antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
DAPC has been shown to have low toxicity and is well tolerated in animal studies. It has been found to have a high affinity for metal ions, making it a potential candidate for use in metal ion detection assays. DAPC has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using DAPC in lab experiments is its low toxicity and high solubility in water. This makes it easy to use in various assays. However, one of the limitations of using DAPC is its cost, as it is a relatively expensive compound.
未来方向
For research on DAPC include the development of DAPC-based fluorescent probes, investigation of its potential therapeutic applications, and further studies to understand its mechanism of action.
合成方法
The synthesis of DAPC involves a multistep process that starts with the reaction of 3-phenoxybenzaldehyde with malononitrile to form 3-phenoxyphenylacetonitrile. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a catalyst to produce DAPC. The synthesis method of DAPC has been optimized to improve the yield and purity of the compound.
科学研究应用
DAPC has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties as it inhibits the growth of cancer cells by inducing apoptosis. DAPC has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, DAPC has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
属性
IUPAC Name |
2,7-diamino-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c23-13-19-21(18-10-9-15(24)12-20(18)27-22(19)25)14-5-4-8-17(11-14)26-16-6-2-1-3-7-16/h1-12,21H,24-25H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPUAZTUCHEEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5116175.png)
![(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine](/img/structure/B5116183.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(1-piperidinyl)acetamide diethanedioate](/img/structure/B5116200.png)

![3-[(4-chlorobenzyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5116210.png)
![1,1'-[methylenebis(4,1-phenyleneoxy)]bis(2,4-dinitrobenzene)](/img/structure/B5116226.png)

![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B5116239.png)
![2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5116242.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5116262.png)

![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5116268.png)
![N~1~-(4-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5116269.png)